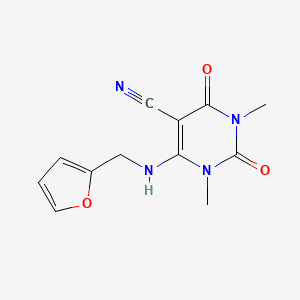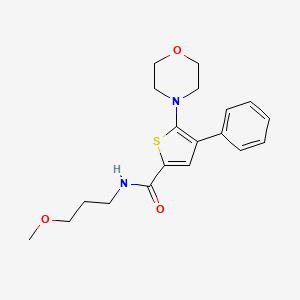![molecular formula C16H23N3O3 B7546123 N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide](/img/structure/B7546123.png)
N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide, also known as CR8, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CR8 is a potent inhibitor of cyclin-dependent kinases (CDKs) and has shown promising results in preclinical studies for the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide involves the inhibition of CDKs, which results in cell cycle arrest and apoptosis in cancer cells. CDKs are involved in the phosphorylation of key proteins that regulate the cell cycle, and their inhibition by this compound disrupts this process, leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-cancer effects in preclinical studies, with significant inhibition of tumor growth observed in various cancer models. In addition to its anti-cancer effects, this compound has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide in lab experiments include its potent inhibitory effects on CDKs, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its potential therapeutic applications in cancer and other diseases. However, there are also limitations to the use of this compound, including its potential toxicity and the need for further studies to optimize its dosing and delivery.
Direcciones Futuras
For the research on N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide include further preclinical studies to evaluate its safety and efficacy in different types of cancer, as well as studies to optimize its dosing and delivery. Additionally, there is a need for clinical trials to evaluate the potential therapeutic applications of this compound in humans, particularly in the treatment of cancer and autoimmune diseases. Finally, further research is needed to understand the mechanisms of action of this compound and to identify potential biomarkers for patient selection and monitoring.
Métodos De Síntesis
The synthesis of N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide involves a multi-step process that includes the reaction of cyclopropyl isocyanate with 2-(methylamino)ethanol to form N-cyclopropylcarbamoyl-2-(methylamino)ethanol. This intermediate is then treated with 2-phenoxyethylbromide to yield this compound.
Aplicaciones Científicas De Investigación
N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. CDKs are key regulators of the cell cycle, and their dysregulation has been implicated in the development and progression of various types of cancer. This compound has been shown to inhibit CDKs 1, 2, and 9, which are involved in different stages of the cell cycle.
Propiedades
IUPAC Name |
N-(cyclopropylcarbamoyl)-2-[methyl(2-phenoxyethyl)amino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-12(15(20)18-16(21)17-13-8-9-13)19(2)10-11-22-14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOSPCBIMAVHHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(=O)NC1CC1)N(C)CCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanyl-N-phenylacetamide](/img/structure/B7546051.png)
![N-[2-[[2-[(dimethylamino)methyl]phenyl]methylamino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B7546057.png)
![N-[2-(tert-butylamino)-2-oxoethyl]-3-(3-chlorophenyl)propanamide](/img/structure/B7546066.png)

![Benzo[1,3]dioxole-5-carboxylic Acid indan-1-ylamide](/img/structure/B7546094.png)
![3-[(5-Chlorothiophen-2-yl)methyl]-7-fluoroquinazolin-4-one](/img/structure/B7546100.png)
![3-amino-N-[[4-(diethylsulfamoyl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B7546110.png)
![N,N-diethyl-4-[4-methyl-5-[(5-methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]-1,2,4-triazol-3-yl]aniline](/img/structure/B7546116.png)
![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-prop-2-ynylacetamide](/img/structure/B7546131.png)
![2-[4-[2-(cyclopropylamino)-2-oxoethyl]piperazin-1-yl]-N,2-diphenylacetamide](/img/structure/B7546137.png)

![N-(2,6-dichloro-3-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7546152.png)

![3-[(2-oxopyrrolidin-1-yl)methyl]-N-(1-phenylethyl)benzamide](/img/structure/B7546156.png)